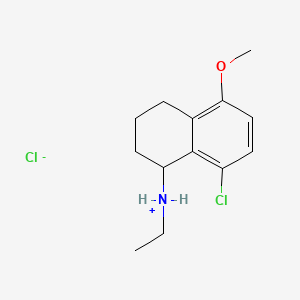
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with thiophenol and aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted triazine derivatives with potential biological activities .
Scientific Research Applications
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has shown that derivatives of this compound possess anticancer, anti-inflammatory, and antiviral properties, highlighting its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial growth . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell cycle regulation .
Comparison with Similar Compounds
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one can be compared with other similar compounds in the 1,3,5-triazine family, such as:
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat lung, breast, and ovarian cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant aromatase inhibitory activity and is used in cancer treatment.
4,6-Dichloro-1,3,5-triazine-2-ylamino-benzoic acid: Demonstrates significant antimicrobial activity against various bacterial strains.
The uniqueness of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) |
InChI Key |
LNZNGZRZPAVAIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)






![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)




